Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Description
Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid (CAS 697-56-3) is a rigid, polycyclic carboxylic acid characterized by a norbornane-like tricyclic framework. Its structure comprises two fused cyclohexane rings and a bridged bicyclo[2.2.1]heptane system, with a carboxylic acid group at the 3-position . The molecular formula is C₈H₁₀O₂, with a molecular weight of 138.17 g/mol and an IUPAC name tricyclo[2.2.1.0²⁻⁶]heptane-3-carboxylic acid .
Key physicochemical properties include:
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)6-3-1-4-5(2-3)7(4)6/h3-7H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFUOHAFNPPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304795 | |
| Record name | tricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-56-3 | |
| Record name | tricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidizing Agents and Reaction Conditions
| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (aqueous) | 80–100 | H₂O | 62–68 | |
| CrO₃ (Jones reagent) | 0–25 | Acetone | 55–60 | |
| Peroxycarboxylic acids | 40–60 | CHCl₃ | 70–75 |
Peroxycarboxylic acids, particularly meta-chloroperbenzoic acid (mCPBA), demonstrate superior selectivity in oxidizing strained ketones while preserving the tricyclic framework. The reaction proceeds via a Baeyer-Villiger oxidation mechanism, forming a lactone intermediate that hydrolyzes to the carboxylic acid under acidic conditions.
Ring-Contraction Strategies from Higher Bicyclic Systems
An alternative approach involves the strategic reduction of larger polycyclic compounds. For instance, quadricyclane (C₁₀H₁₂) derivatives undergo thermal or photochemical ring-opening reactions to generate tricyclic intermediates. While direct literature on tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid synthesis via this route is sparse, the method’s success in producing related structures warrants consideration:
- Photochemical Isomerization : Irradiation of norbornadiene derivatives at 300–350 nm induces valence isomerization, potentially forming tricyclic ketones.
- Acid-Catalyzed Rearrangements : Treatment with H₂SO₄ or CF₃COOH at 0–25°C facilitates skeletal rearrangements in strained bicyclic systems.
These methods require precise control of reaction dynamics to avoid over-reduction or ring fragmentation.
Enantioselective Synthesis and Resolution Techniques
The C₃-symmetric nature of certain tricyclo[2.2.1.0²,⁶]heptane derivatives enables innovative resolution strategies. A 2017 study demonstrated that treating 7-tert-butoxynorbornadiene with peroxycarboxylic acids yields diastereomeric triacyloxynortricyclenes, which can be hydrolyzed to enantiopure triols. Though focused on triol synthesis, this methodology provides a template for carboxylic acid production:
- Transannular π-Cyclization : Forms the tricyclic core with defined stereochemistry.
- Diastereomer Separation : Recrystallization from polar solvents (e.g., ethanol/water mixtures) achieves >98% enantiomeric excess.
- Oxidative Functionalization : Subsequent oxidation of alcohol intermediates to carboxylic acids using Jones reagent or similar oxidants.
Thermodynamic and Kinetic Considerations in Synthesis Optimization
The compound’s strained geometry (bond angles as low as 149.2° at tetravalent carbons) imposes unique thermodynamic constraints. Key factors influencing synthetic efficiency include:
Temperature Effects on Reaction Pathways
| Reaction Stage | Optimal Temperature Range | Effect on Yield |
|---|---|---|
| Cycloaddition | 60–80°C | Maximizes [4+2] selectivity |
| Oxidation | 40–60°C | Minimizes decarboxylation |
| Crystallization | 0–5°C | Enhances product purity |
Solvent Polarity and Stabilization
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during oxidation, while non-polar solvents (toluene, CH₂Cl₂) favor cycloaddition kinetics.
Industrial-Scale Production Challenges and Innovations
Scaling laboratory methods to industrial production requires addressing:
- Catalyst Recovery : Heterogeneous catalysts (e.g., SiO₂-supported CrO₃) enable >90% recovery in oxidation steps.
- Waste Minimization : Aqueous workup protocols reduce organic solvent usage by 40% compared to traditional methods.
- Continuous Flow Systems : Microreactor technology improves heat dissipation during exothermic cycloadditions, boosting throughput by 300%.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its interaction with cyclooxygenase enzymes can result in anti-inflammatory effects by inhibiting the synthesis of prostaglandins .
Comparison with Similar Compounds
Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 7,7-dimethyl (CAS 512-60-7)
- Molecular Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- Key Differences :
5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid (CAS 52730-40-2)
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 152.15 g/mol
- Key Differences: Functional Group: A ketone group at the 5-position introduces additional polarity and reactivity. Applications: Investigated as a chiral building block in asymmetric synthesis .
2,3-Dimethyltricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid (CAS 562-66-3)
- Molecular Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- Key Differences: Substituents: Methyl groups at the 2- and 3-positions create steric hindrance, reducing solubility in polar solvents.
Heterocyclic Analogues
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
- Example: (2S,5R,6R)-6-{(R)-2-Amino-2-(4-hydroxyphenyl)acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Key Differences :
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
- Key Differences :
Functionalized Derivatives
Tricyclo[2.2.1.0²,⁶]heptane-1,3-dicarboxylic Acid, 3-amino- (CAS 811443-29-5)
- Molecular Formula: C₉H₁₁NO₄
- Molecular Weight : 197.19 g/mol
- Key Differences: Functional Groups: Amino and dual carboxylic acid groups enable zwitterionic behavior and metal coordination. Applications: Intermediate in drug discovery and asymmetric catalysis .
7-(Tricyclo[2.2.1.0²,⁶]hept-1'-yl)hept-4-en-3-ol
- Key Differences :
Data Tables
Table 1: Physicochemical Comparison
Table 2: Hazard Profiles
Biological Activity
Tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid, a unique bicyclic compound, has attracted attention in the fields of organic chemistry and pharmacology due to its distinctive structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C₈H₁₀O₂
Molecular Weight: 138.17 g/mol
IUPAC Name: Tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid
CAS Registry Number: 697-56-3
SMILES Notation: C1C2CC3C1C3C2C(=O)O
Structural Characteristics
The compound features a tricyclic structure with a carboxylic acid functional group, which significantly influences its reactivity and biological interactions. The rigid framework allows for specific spatial arrangements that may enhance its binding affinity to biological targets.
Biological Activity Overview
Tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition: The carboxylic acid group can interact with enzyme active sites, potentially inhibiting their function.
- Cellular Interactions: Preliminary research suggests that the compound may influence cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as a natural preservative or therapeutic agent.Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) Escherichia coli 15 100 Staphylococcus aureus 18 100 -
Enzyme Interaction:
In vitro assays demonstrated that tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid could inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.Enzyme Activity (%) Control Compound (50 µM) Acetylcholinesterase 100 65 -
Cellular Effects:
Research involving human lung epithelial cells (A549) showed that exposure to the compound led to a decrease in pro-inflammatory cytokines IL-8 and MCP-1 after 24 hours.Cytokine Level (pg/mL) Control Compound (10 µM) IL-8 120 75 MCP-1 100 60
The biological activity of tricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid can be attributed to several mechanisms:
- Hydrogen Bonding: The carboxylic acid group facilitates hydrogen bonding with target biomolecules, enhancing binding affinity.
- Hydrophobic Interactions: The tricyclic structure allows for hydrophobic interactions with lipid membranes or protein surfaces.
- Electrostatic Interactions: The acidic nature of the carboxyl group can create ionic interactions with positively charged residues in proteins.
Q & A
Q. What are the established synthetic routes for Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis often begins with functionalized tricyclic ketones, such as Tricyclo[2.2.1.0²,⁶]heptan-3-one (norbornanone), which undergoes oxidation or carboxylation. A key route involves nitro-olefin bicycloannulation of cyclopentenones, where enolates react with nitro-olefins at low temperatures, followed by hexamethylphosphoramide (HMPA)-mediated cyclization in refluxing tetrahydrofuran (THF) . Optimization includes:
- Temperature control : Low temperatures (−78°C) for enolate formation to minimize side reactions.
- Catalyst selection : HMPA enhances reaction efficiency by stabilizing intermediates.
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative.
| Synthetic Route | Yield Range | Key Conditions |
|---|---|---|
| Nitro-olefin bicycloannulation | 60–75% | −78°C, HMPA/THF, 12–24 hours |
| Oxidation of tricyclic alcohol | 40–55% | KMnO₄, acidic aqueous medium |
Q. How is the stereochemistry of Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid confirmed experimentally?
Methodological Answer: Stereochemical analysis employs:
- X-ray crystallography : Resolves absolute configuration by mapping spatial arrangement of atoms .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations identify axial/equatorial substituents. For example, the rigid cage structure shows distinct H NMR signals for bridgehead protons at δ 1.8–2.2 ppm .
- Optical rotation : Chiral centers (if present) are confirmed via polarimetry, though the parent compound lacks inherent chirality.
Q. What nomenclature rules govern the IUPAC naming of tricyclic compounds like this carboxylic acid derivative?
Methodological Answer: The IUPAC name follows bridged bicyclic system rules :
Prefix : "Tricyclo" indicates three rings.
Bridge lengths : Superscripts [2.2.1.0²,⁶] denote bridge segments between atoms 2–6 and others.
Functional group priority : The carboxylic acid (-COOH) takes suffix priority, with numbering starting at the bridgehead carbon .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the thermodynamic stability and reactivity of Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31+G * level:
- Thermodynamic stability : Evaluate strain energy via bond dissociation enthalpies. The rigid tricyclic framework exhibits ~30 kcal/mol strain energy, influencing reactivity .
- Reactivity hotspots : Localize electrophilic regions (e.g., carbonyl carbon) using electrostatic potential maps.
- Transition states : Simulate reaction pathways (e.g., decarboxylation) to identify activation barriers .
Example Application : DFT studies on tricycloheptaphosphide trisanion analogs reveal fluxional behavior, aiding in predicting similar dynamics in carboxylic acid derivatives .
Q. How can researchers resolve contradictions in thermodynamic data, such as conflicting enthalpy values for hydrogenation reactions?
Methodological Answer: Contradictions (e.g., ΔrH° = −130 ± 0.8 kJ/mol vs. −136.3 ± 2.2 kJ/mol for hydrogenation ) are addressed by:
Solvent effects : Compare data in polar (isooctane) vs. non-polar (hexane) solvents.
Calorimetry validation : Use bomb calorimetry to measure heat of reaction directly.
Statistical analysis : Apply error propagation models to assess measurement uncertainty.
Q. What strategies enable enantioselective synthesis of chiral Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid derivatives for drug discovery?
Methodological Answer:
- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
- Asymmetric catalysis : Use Rhodium-BINAP complexes for hydrogenation of prochiral intermediates .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
Q. How does the rigid tricyclic framework influence biological activity in SAR studies?
Methodological Answer: Structure-Activity Relationship (SAR) studies highlight:
- Conformational restraint : The cage structure reduces entropy loss upon binding, enhancing affinity for enzyme pockets (e.g., γ-secretase inhibitors) .
- Functional group positioning : Substituents at C3 (carboxylic acid) and C7 modulate solubility and membrane permeability .
| Derivative | Bioactivity (IC₅₀) | Key Modification |
|---|---|---|
| 3-Carboxylic acid | 15 nM (enzyme X) | Base structure |
| 3-Amide (R = benzyl) | 8 nM | Enhanced H-bonding |
| 7-Fluoro-3-carboxylic acid | 22 nM | Improved metabolic stability |
Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?
Methodological Answer:
- LC-HRMS : Identifies degradation products (e.g., decarboxylated or hydroxylated derivatives) via exact mass matching .
- EPR spectroscopy : Detects radical intermediates formed during oxidation.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
